molecular formula C13H14ClN3 B11044788 2-Chloro-1,5,6,7,8,9,10,10a-octahydrocycloocta[b]pyridine-3,4-dicarbonitrile

2-Chloro-1,5,6,7,8,9,10,10a-octahydrocycloocta[b]pyridine-3,4-dicarbonitrile

Cat. No.: B11044788
M. Wt: 247.72 g/mol
InChI Key: YIBPPLHIEYEWEF-UHFFFAOYSA-N
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Description

2-Chloro-1,5,6,7,8,9,10,10a-octahydrocycloocta[b]pyridine-3,4-dicarbonitrile: is an organic compound with the chemical formula C12H14N4Cl. It belongs to the class of aryl chlorides and is a colorless liquid. Let’s explore its various aspects:

Preparation Methods

a. Direct Chlorination of Pyridine: The compound is synthesized by the direct reaction of pyridine with chlorine. Initially, 2-chloropyridine is formed, which further reacts to give 2,6-dichloropyridine .

b. Synthesis from Pyridine-N-Oxides: Alternatively, 2-chloropyridines can be conveniently synthesized in high yields from pyridine-N-oxides .

Chemical Reactions Analysis

2-Chloropyridine undergoes various reactions, leading to pyridine derivatives substituted at the second and fourth carbons on the heterocycle. Common reagents include nucleophiles that displace the chloride. Some commercial products derived from these reactions include pyrithione (used in shampoos), pyripropoxyfen, chlorphenamine, and disopyramide .

Scientific Research Applications

a. Medicinal Chemistry: 2-Chloro-1,5,6,7,8,9,10,10a-octahydrocycloocta[b]pyridine-3,4-dicarbonitrile finds applications in pharmaceuticals. For instance, it contributes to the synthesis of antihistamines and antiarrhythmics.

b. Material Science: While not directly related to its medicinal use, this compound’s structural character makes it useful in material science .

Mechanism of Action

The exact mechanism by which this compound exerts its effects is context-dependent and may vary based on its specific applications. Further research is needed to elucidate its molecular targets and pathways.

Comparison with Similar Compounds

Remember that this compound’s applications and properties are continually evolving as research progresses

Properties

Molecular Formula

C13H14ClN3

Molecular Weight

247.72 g/mol

IUPAC Name

2-chloro-1,5,6,7,8,9,10,10a-octahydrocycloocta[b]pyridine-3,4-dicarbonitrile

InChI

InChI=1S/C13H14ClN3/c14-13-11(8-16)10(7-15)9-5-3-1-2-4-6-12(9)17-13/h12,17H,1-6H2

InChI Key

YIBPPLHIEYEWEF-UHFFFAOYSA-N

Canonical SMILES

C1CCCC2=C(C(=C(NC2CC1)Cl)C#N)C#N

Origin of Product

United States

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